N-benzyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-benzyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(4-methoxyphenyl)acrylamide
- N-benzyl-3-(4-(benzyloxy)phenyl)acrylamide
- N-benzyl-3-(4-cyano-phenyl)acrylamide
Uniqueness
N-benzyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the piperidin-1-ylsulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H26N4O4S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-benzyl-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H26N4O4S/c1-31-21-11-10-18(14-22(21)32(29,30)27-12-6-3-7-13-27)19-15-20(26-25-19)23(28)24-16-17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13,16H2,1H3,(H,24,28)(H,25,26) |
InChI Key |
HNNFQKGVCSPBBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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